molecular formula C23H20Cl3N3O3S B2769903 2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338964-31-1

2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No.: B2769903
CAS No.: 338964-31-1
M. Wt: 524.84
InChI Key: LQZDORKFWFFASB-UHFFFAOYSA-N
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Description

The compound 2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a sulfonamide derivative featuring a benzimidazole core substituted with a 3-methoxybenzyl group at position 1, methyl groups at positions 5 and 6, and a trichlorobenzenesulfonamide moiety at position 4.

Properties

IUPAC Name

2,4,5-trichloro-N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl3N3O3S/c1-13-7-20-23(27-12-29(20)11-15-5-4-6-16(8-15)32-3)22(14(13)2)28-33(30,31)21-10-18(25)17(24)9-19(21)26/h4-10,12,28H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZDORKFWFFASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)N=CN2CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a complex organic compound with notable biological activities. This compound belongs to a class of benzimidazole derivatives, which are recognized for their diverse pharmacological properties including antimicrobial and anticancer activities. Its unique structure, featuring multiple functional groups, positions it as a promising candidate for further medicinal research.

Chemical Structure and Properties

  • Molecular Formula : C23H20Cl3N3O3S
  • Molar Mass : 524.85 g/mol
  • CAS Number : 338964-31-1
PropertyValue
Molecular FormulaC23H20Cl3N3O3S
Molar Mass524.85 g/mol
CAS Number338964-31-1

The compound's structure includes a benzimidazole ring substituted with methyl groups at the 5 and 6 positions and a methoxybenzyl group at the 1 position, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of multiple functional groups allows it to modulate enzyme activities or receptor functions, potentially leading to therapeutic effects. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy due to its role in purine synthesis .

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial efficacy can be quantified using Minimum Inhibitory Concentration (MIC) values. Although specific MIC data for this compound is limited, related benzimidazole derivatives have shown promising results:

CompoundMIC (µM)Target Organisms
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

These findings suggest that compounds structurally similar to this compound may also possess significant antimicrobial properties.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Compounds in the benzimidazole class have demonstrated cytotoxic effects against several cancer cell lines. For instance:

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116 (Colorectal carcinoma)
N184.53HCT116 (Colorectal carcinoma)
Standard Drug9.995-Fluorouracil

The above data indicates that certain derivatives exhibit lower IC50 values compared to standard chemotherapeutics, highlighting their potential as effective anticancer agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzimidazole derivatives similar to the compound :

  • Synthesis of Benzimidazole Derivatives : A study synthesized various benzimidazole derivatives and assessed their biological activities against different microbial strains and cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced biological activities .
  • Anticancer Mechanisms : Research has shown that certain benzimidazole derivatives can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and application in pharmacology.

Anticancer Activity

Research indicates that compounds similar to 2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide have shown promising anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

Case Study Example :
A study conducted by Nemr et al. (2021) investigated the anticancer effects of benzenesulfonamide derivatives. The results indicated significant inhibition of cell growth in MDA-MB-231 breast cancer cells with IC50 values ranging from 10.93 to 25.06 nM for selected compounds . The mechanism involved apoptosis induction and cellular uptake analysis using HPLC methods.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Its structural features enhance lipophilicity, potentially improving membrane permeability and bioactivity.

Case Study Example :
In a comparative analysis of benzenesulfonamide derivatives, researchers found that certain analogues exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the sulfonamide group was crucial for this activity .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against Staphylococcus aureus, E. coli
Enzyme InhibitionPotential inhibition of cancer-related enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The primary analogs for comparison are 4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS: 338964-27-5 and 338964-26-4) and the target compound. Both share a benzimidazole-sulfonamide scaffold but differ in the substitution pattern on the benzene ring of the sulfonamide group:

  • Target compound : 2,4,5-Trichloro substitution on the benzenesulfonamide ring.
  • Analog : Single 4-chloro substitution on the benzenesulfonamide ring.

Data Table: Structural and Physicochemical Comparison

Property Target Compound (2,4,5-Trichloro) Analog (4-Chloro)
Molecular Formula C₆H₁₉Cl₃N₃O₃S* C₂₃H₂₂ClN₃O₃S
Molecular Weight (g/mol) ~526.86† 455.96
Chlorine Substituents 2,4,5 positions 4 position
CAS Number Not reported in evidence 338964-27-5 , 338964-26-4
Structural Implications Increased lipophilicity, steric bulk, and electron-withdrawing effects Moderate lipophilicity and electronic effects

†Calculated by adding two additional Cl atoms (70.9 g/mol) to the analog’s molecular weight.

Hypothesized Impact of Structural Differences

This could influence pharmacokinetic properties such as absorption and distribution .

Electronic Effects :
The electron-withdrawing nature of multiple chlorine atoms may increase the acidity of the sulfonamide NH group, altering binding interactions with biological targets (e.g., enzymes or receptors).

Research Findings and Methodological Context

While direct studies on the trichloro derivative are absent in the provided evidence, structural analyses of the 4-chloro analog suggest the use of crystallographic software (e.g., SHELX , ORTEP , WinGX ) for determining molecular geometry and intermolecular interactions . For example:

  • SHELXL : Widely used for refining small-molecule crystal structures, which could elucidate bond lengths and angles in these compounds .
  • ORTEP-3 : Graphical representation of thermal ellipsoids and molecular packing, critical for understanding steric effects .

These tools imply that structural data for the trichloro compound, if available, would likely prioritize precision in modeling chlorine substituent positions and their electronic effects.

Preparation Methods

Alkylation of 4-Nitro-5,6-Dimethyl-o-Phenylenediamine

The synthesis begins with 4-nitro-5,6-dimethyl-o-phenylenediamine (1), which undergoes N-alkylation with 3-methoxybenzyl chloride (2) in dimethylformamide (DMF) using potassium carbonate as a base. This step selectively protects one amine group, yielding N-(3-methoxybenzyl)-4-nitro-5,6-dimethyl-o-phenylenediamine (3) in 75% yield.

Reaction Conditions:

  • Solvent: DMF
  • Base: K₂CO₃ (2.5 equiv)
  • Temperature: 80°C
  • Duration: 12 hours

Cyclization to Form the Benzimidazole Core

Compound 3 is cyclized under acidic conditions using hydrochloric acid (HCl) in ethanol, producing 1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-benzimidazole (4) with 82% yield. The nitro group at C4 is critical for subsequent reduction.

Reaction Conditions:

  • Acid: 4N HCl (20 mL)
  • Solvent: Ethanol (20 mL)
  • Temperature: Reflux (85°C)
  • Duration: 6 hours

Reduction of the Nitro Group

Catalytic hydrogenation of compound 4 using palladium on carbon (Pd/C) under hydrogen atmosphere reduces the nitro group to an amine, yielding 1-(3-methoxybenzyl)-5,6-dimethyl-1H-benzimidazol-4-amine (Intermediate A) in 90% yield.

Reaction Conditions:

  • Catalyst: 10% Pd/C (0.1 equiv)
  • Solvent: Ethanol
  • Pressure: H₂ (1 atm)
  • Temperature: Room temperature
  • Duration: 4 hours

Synthesis of 2,4,5-Trichlorobenzenesulfonyl Chloride

2,4,5-Trichlorobenzenesulfonyl chloride (Electrophile B) is commercially available or synthesized via chlorosulfonation of 1,2,4-trichlorobenzene. The latter involves reacting 1,2,4-trichlorobenzene with chlorosulfonic acid at 0°C, followed by quenching with thionyl chloride.

Sulfonylation of Intermediate A

Intermediate A reacts with Electrophile B in dichloromethane (DCM) using pyridine as a base, forming the final sulfonamide product. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, yielding 2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide in 85% yield.

Reaction Conditions:

  • Solvent: DCM
  • Base: Pyridine (3.0 equiv)
  • Temperature: 0°C → Room temperature
  • Duration: 24 hours

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

A microwave-assisted method reduces cyclization time from hours to minutes. Using Na₂S₂O₅ as a catalyst, 4-nitro-5,6-dimethyl-o-phenylenediamine and 3-methoxybenzyl chloride react under microwave irradiation (300 W, 120°C) to form compound 4 in 78% yield.

Ionic Liquid Catalysis

Diethyl ammonium hydrogen sulfate, an ionic liquid, accelerates the cyclization step, achieving 88% yield for compound 4 in 15–30 minutes.

Analytical Characterization

Key intermediates and the final product are characterized via:

  • ¹H NMR : Methyl groups at C5 and C6 appear as singlets at δ 2.35–2.40 ppm. The 3-methoxybenzyl protons resonate as a multiplet at δ 4.85–5.10 ppm.
  • MS : Molecular ion peak at m/z 508.8 (M+H⁺) confirms the final product.

Challenges and Optimization

  • Regioselectivity in Alkylation : Competing N-alkylation at both amine groups of o-phenylenediamine is mitigated by using a stoichiometric excess of 3-methoxybenzyl chloride.
  • Nitro Reduction Efficiency : Catalytic hydrogenation outperforms tin/HCl reductions, minimizing side reactions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for this compound while minimizing byproduct formation?

  • Methodology : Utilize fractional factorial design (FFD) to screen critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, highlights reflux conditions and glacial acetic acid as key factors in sulfonamide synthesis. Statistical tools like ANOVA can identify significant variables, reducing trial-and-error approaches .
  • Analytical Monitoring : Employ thin-layer chromatography (TLC) or HPLC (as in ) to track reaction progress and quantify impurities. Adjust stoichiometry based on real-time data to suppress side reactions.

Q. What analytical techniques are most effective for structural confirmation and purity assessment?

  • Characterization : Combine NMR (¹H, ¹³C, and 2D-COSY) for functional group identification and Nuclear Overhauser Effect (NOE) experiments to resolve stereochemical ambiguities. Mass spectrometry (HRMS) confirms molecular weight.
  • Purity Analysis : Use reversed-phase HPLC with UV-Vis detection (see ) and differential scanning calorimetry (DSC) to assess crystallinity and thermal stability.

Q. How can solubility and stability profiles be systematically evaluated for this lipophilic sulfonamide?

  • Solubility Screening : Test in solvents of varying polarity (e.g., DMSO, ethanol, aqueous buffers) using shake-flask methods. Apply Hansen solubility parameters for predictive modeling.
  • Stability Studies : Conduct accelerated degradation studies under stress conditions (heat, light, pH extremes) per ICH guidelines. Monitor via LC-MS to identify degradation pathways .

Advanced Research Questions

Q. What computational strategies can predict binding interactions between this compound and biological targets?

  • Molecular Dynamics (MD) : Simulate ligand-protein docking using software like AutoDock Vina. Validate with free-energy perturbation (FEP) calculations to estimate binding affinities.
  • Quantum Mechanics (QM) : Apply density functional theory (DFT) to map electrostatic potentials of the sulfonamide group and benzimidazole ring, identifying key pharmacophores (see for AI-driven simulations) .

Q. How can researchers resolve contradictions in bioactivity data across different in vitro assays?

  • Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme inhibition, cell viability) using multivariate statistics. Apply principal component analysis (PCA) to identify assay-specific biases.
  • Mechanistic Profiling : Use CRISPR-based gene editing to validate target engagement in isogenic cell lines, isolating confounding factors like off-target effects .

Q. What experimental designs are suitable for studying the compound’s metabolic fate in biological systems?

  • In Vitro Metabolism : Incubate with liver microsomes or hepatocytes, followed by LC-QTOF-MS to detect phase I/II metabolites. Use stable isotope labeling (e.g., ¹³C) to trace metabolic pathways.
  • In Silico Prediction : Leverage software like Meteor (Lhasa Limited) to forecast metabolic hotspots, prioritizing lab experiments on high-risk sites .

Methodological Considerations

  • Data Management : Implement electronic lab notebooks (ELNs) with AI integration (per ) for automated data curation and reproducibility tracking.
  • Safety Protocols : Adhere to chemical hygiene plans ( ) for handling chlorinated intermediates and azide derivatives.

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